BI-2852
Description
Significance of RAS Mutations in Human Cancers
RAS mutations are among the most prevalent oncogenic alterations across various cancer types, highlighting their central role in the malignant transformation of cells cancerworld.netasco.orgpancreatic.org. The specific isoform and mutation frequency can vary depending on the cancer type.
Prevalence of RAS Mutations in Pancreatic Ductal Adenocarcinoma (PDAC), Colorectal Cancer (CRC), and Non-Small Cell Lung Cancer (NSCLC)
RAS mutations, particularly in the KRAS gene, are exceptionally common in several deadly cancers. Pancreatic ductal adenocarcinoma (PDAC) exhibits the highest frequency, with KRAS mutations found in over 85% of cases, often serving as an initiating event in the disease cancer.govpancreatic.orgonclive.com. In colorectal cancer (CRC), RAS mutations, predominantly in KRAS and NRAS, occur in approximately 40-50% of cases asco.orgmdpi.com. Non-small cell lung cancer (NSCLC) also shows a substantial prevalence of KRAS mutations, detected in about 20-30% of adenocarcinomas cancer.govnih.govresearchgate.net. The distribution of specific KRAS mutations can differ between these cancer types nih.govaacrjournals.org.
Here is a table summarizing the approximate prevalence of RAS mutations in these cancers:
| Cancer Type | Approximate Prevalence of RAS Mutations | Primary RAS Gene Mutated |
| Pancreatic Ductal Adenocarcinoma (PDAC) | >85% pancreatic.orgonclive.com | KRAS pancreatic.org |
| Colorectal Cancer (CRC) | 40-50% mdpi.com | KRAS, NRAS mdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) | 20-30% researchgate.net | KRAS nih.gov |
Role of KRAS, HRAS, and NRAS as Molecular Switches in Cell Signaling
KRAS, HRAS, and NRAS proteins function as binary molecular switches by cycling between an inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state and an active guanosine triphosphate (GTP)-bound state cancerworld.netmedlineplus.gov. This cycle is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the binding of GTP and activate RAS, and GTPase-activating proteins (GAPs), which stimulate the hydrolysis of GTP to GDP, thereby inactivating RAS cancerworld.netmedlineplus.gov. In their active, GTP-bound state, RAS proteins interact with and activate various downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for regulating cell proliferation, survival, and differentiation cancerworld.netmdpi.comaacrjournals.org.
Impact of Activating Mutations (e.g., G12C, G12D, G12V, G13D, Q61L) on RAS Activity
Activating mutations in RAS genes, frequently occurring at codons 12, 13, and 61, disrupt the intrinsic GTPase activity of the RAS protein or its interaction with GAPs cancerworld.netmdpi.comnih.gov. This impairment leads to a reduced rate of GTP hydrolysis, trapping the RAS protein in its active, GTP-bound state, regardless of external signals cancerworld.netmedlineplus.govcancer.gov. Consequently, downstream signaling pathways are persistently activated, driving uncontrolled cell proliferation and survival, a hallmark of cancer cancerworld.netmedlineplus.govcancer.gov.
Specific mutations can have varying effects on RAS activity and downstream signaling. For instance, G12 and G13 mutations, located in the P loop, affect nucleotide stabilization and hydrolysis mdpi.comcap.org. The G12C mutation, while impacting GAP-mediated hydrolysis, retains some intrinsic GTPase activity aacrjournals.orgcap.org. G12D, G12V, and G13D mutations display an intermediate effect on intrinsic hydrolysis rates compared to wild-type KRAS aacrjournals.org. Q61 mutations, located near the switch II region, enhance GDP-GTP exchange while inhibiting GTP hydrolysis, resulting in a very low hydrolysis rate cap.org. The specific amino acid substitution at these codons can influence the affinity for different effector proteins and the activation of distinct downstream pathways nih.govcap.orgfrontiersin.org. For example, G12D and G12V are often dominant subtypes in PDAC and CRC, while G12C is more common in NSCLC researchgate.netaacrjournals.orgcap.org.
Here is a table illustrating the impact of some common mutations on KRAS activity:
| Mutation | Location | Impact on GTP Hydrolysis (Intrinsic/GAP-mediated) | Impact on Nucleotide Exchange | Impact on Downstream Signaling | Prevalence in Cancers (Examples) |
| G12C | Codon 12 (P loop) | Impaired GAP-mediated, some intrinsic retained aacrjournals.orgcap.org | Activates RAL signaling cap.org | NSCLC (most common G12C) researchgate.netcap.org | |
| G12D | Codon 12 (P loop) | Impaired GAP-mediated, intermediate intrinsic aacrjournals.orgmdpi.com | Activates PI3K-AKT-mTOR pathway cap.org | PDAC (most common), CRC researchgate.netaacrjournals.orgcap.org | |
| G12V | Codon 12 (P loop) | Impaired GAP-mediated, intermediate intrinsic aacrjournals.orgmdpi.com | Activates RAL signaling cap.org | PDAC, CRC, NSCLC researchgate.netcap.org | |
| G13D | Codon 13 (P loop) | Impaired GAP-mediated, intermediate intrinsic aacrjournals.orgmdpi.com | Faster GDP/GTP exchange mdpi.comcap.orgfrontiersin.org | Activates MAPK pathway cap.org | CRC (more prevalent than in PDAC/NSCLC) cap.org |
| Q61L | Codon 61 (Switch II) | Impaired GAP-mediated, significantly decreased intrinsic aacrjournals.orgmdpi.comfrontiersin.org | Enhanced GDP-GTP exchange cap.org | Activates MAPK pathway cap.org |
Historical Challenges in Directly Inhibiting RAS Proteins ("Undruggable Target" Paradigm)
For many years, RAS proteins were considered "undruggable" targets in cancer therapy, posing a significant challenge to drug development efforts cancerworld.netmedlineplus.govcancer.govtandfonline.com. This perception stemmed from several inherent biochemical and structural characteristics of RAS.
Structural Characteristics Contributing to Historical Difficulty
The primary structural features that made direct RAS inhibition challenging include the relatively smooth surface of the protein, which lacks deep, well-defined binding pockets suitable for small molecule inhibitors cancerworld.nettandfonline.commdpi.compromega.comresearchgate.netoaepublish.com. Unlike enzymes with distinct active sites, RAS functions as a molecular switch, and targeting its nucleotide-binding site proved difficult due to the picomolar affinity of RAS for GTP and the high intracellular concentrations of GTP mdpi.com. Furthermore, the structural differences between oncogenic mutant RAS and wild-type RAS are often subtle, making it challenging to design inhibitors that selectively target the mutated form without affecting the essential functions of wild-type RAS in normal cells mdpi.comportlandpress.com. Early attempts to inhibit RAS indirectly, by targeting upstream receptors or downstream effectors, also met with limited success or significant toxicity cancerworld.nettandfonline.comoaepublish.com.
Emergence of Direct RAS Inhibitors and Clinical Progress
Despite the historical challenges, significant breakthroughs in understanding RAS biology and structure have led to the emergence of direct RAS inhibitors cancerworld.nettandfonline.compromega.comactivemotif.com. The identification of a switch-II pocket (S-IIP) adjacent to the GDP-binding site, particularly in the KRAS G12C mutant, provided a crucial opportunity for targeted intervention tandfonline.comactivemotif.comtandfonline.com. This discovery paved the way for the development of covalent inhibitors that specifically and irreversibly bind to the cysteine residue at position 12 of the KRAS G12C mutant, locking it in an inactive state cancerworld.netcap.orgtandfonline.comactivemotif.com.
The success with KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, marked a turning point, demonstrating that direct targeting of mutant RAS is achievable and can lead to clinical benefit in patients with KRAS G12C-mutated cancers, particularly NSCLC cancerworld.netnih.govcap.orgtandfonline.comresearchgate.net. These developments have revitalized the field and spurred intense research into developing inhibitors for other prevalent RAS mutations, such as G12D and G12V, as well as pan-RAS inhibitors that can target multiple isoforms or mutations cap.orgtandfonline.comtandfonline.comfrontiersin.org. The progress in this area is rapidly transforming the therapeutic landscape for RAS-driven cancers.
Overview of BI-2852 as a Pan-RAS Inhibitor
This compound is a small molecule inhibitor that has emerged as a significant tool compound in the study and targeting of RAS proteins. nih.govopnme.comopnme.com It is characterized as a potent inhibitor that binds with nanomolar affinity to a distinct pocket on RAS located between the Switch I and Switch II regions, often referred to as the Switch I/II pocket. nih.govopnme.comselleckchem.comcancer-research-network.comglpbio.com This binding site is present in both the active (GTP-bound) and inactive (GDP-bound) conformations of RAS, offering a potential advantage over inhibitors that are state-specific. nih.govselleckchem.comcancer-research-network.com
Mechanistically, this compound inhibits RAS by blocking its interactions with key regulatory and effector proteins, including Guanine Nucleotide Exchange Factors (GEFs), GTPase-Activating Proteins (GAPs), and downstream effectors such as RAF and PI3Kα. nih.govopnme.comselleckchem.comcancer-research-network.comglpbio.comresearchgate.netcenmed.com This multifaceted blockade of RAS interactions leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and survival. nih.govopnme.comcancer-research-network.com Studies have shown that this compound can reduce levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in a dose-dependent manner in KRAS-mutant cell lines. nih.govopnme.comcancer-research-network.comtargetmol.com
Preclinical data indicates that this compound exhibits antiproliferative effects in KRAS-mutant cells. nih.govopnme.comselleckchem.comcancer-research-network.comglpbio.comcenmed.com While initially described with a primary focus on KRAS, research suggests that this compound can bind to and inhibit other RAS isoforms, including NRAS and HRAS, positioning it as a pan-RAS inhibitor. researchgate.netfrontiersin.orgresearchgate.net
Rationale for Developing Pan-RAS Inhibitors
The development of pan-RAS inhibitors is driven by several key rationales aimed at overcoming the limitations of allele-specific RAS targeting. nih.govaacrjournals.org
Addressing Diverse RAS Mutations: RAS mutations occur at various codons (e.g., G12, G13, Q61) and in different isoforms (KRAS, NRAS, HRAS). nih.gov Allele-specific inhibitors, such as those targeting KRAS G12C, are limited to a specific patient population harboring that particular mutation. nih.govaacrjournals.org A pan-RAS inhibitor has the potential to address a broader spectrum of RAS-driven cancers, regardless of the specific mutation or isoform. nih.govaacrjournals.orgqlgntx.com
Overcoming Resistance Mechanisms: Resistance to allele-specific RAS inhibitors can emerge through various mechanisms, including the activation of other RAS isoforms (wild-type or mutant) or alternative signaling pathways. nih.govaacrjournals.orgonclive.combiorxiv.org Targeting multiple or all RAS isoforms simultaneously with a pan-RAS inhibitor could potentially mitigate these resistance mechanisms and provide more durable responses. nih.govqlgntx.combiorxiv.org
Inhibiting Multiple RAS-Driven Pathways: RAS proteins act as central hubs activating multiple downstream effector pathways. qlgntx.com While targeting individual downstream pathways (e.g., MEK, PI3K) has been explored, the complexity of the signaling network and feedback loops can limit efficacy. nih.govtechnologynetworks.com A direct pan-RAS inhibitor aims to shut down signaling at the source, potentially impacting multiple oncogenic pathways simultaneously. qlgntx.com
Positioning of this compound within the Landscape of RAS-Targeted Therapies
The landscape of RAS-targeted therapies has evolved significantly, moving from the initial perception of RAS as "undruggable" to the clinical approval of the first KRAS G12C inhibitors. aacrjournals.orgnih.govopnme.comfrontiersin.org this compound occupies a distinct position within this landscape due to its mechanism of action and target binding site.
Unlike covalent inhibitors that specifically target the KRAS G12C mutation by binding to the Switch II pocket in the inactive state, this compound binds to the Switch I/II pocket and can inhibit both active and inactive forms of RAS. nih.govselleckchem.comcancer-research-network.comglpbio.comnih.govpnas.org This allows this compound to potentially target a wider range of RAS mutations beyond G12C and across different isoforms. aacrjournals.org
While KRAS G12C inhibitors like sotorasib have shown clinical benefit in specific patient populations, their applicability is limited to that particular mutation. nih.govaacrjournals.org Other approaches in development include inhibitors targeting upstream regulators like SOS1 or SHP2, and other pan-RAS or pan-KRAS inhibitors with different binding sites or mechanisms. frontiersin.orgmdpi.comascopubs.orgaacrjournals.orgbiorxiv.org
This compound's ability to bind to the Switch I/II pocket, a site previously considered challenging to drug, validates this region as a viable therapeutic target. nih.govpnas.org Its non-covalent binding mechanism and inhibition of multiple RAS interactions distinguish it from other classes of RAS inhibitors. nih.govselleckchem.comfrontiersin.org Although preclinical studies have demonstrated its activity and mechanism, further research is ongoing to fully understand its therapeutic potential and positioning relative to other emerging RAS-targeted agents. researchgate.netresearchgate.netmdpi.com
Table 1: Key Characteristics of this compound
| Characteristic | Detail | Source(s) |
| Target | RAS proteins (KRAS, NRAS, HRAS) | researchgate.netfrontiersin.orgresearchgate.net |
| Binding Site | Switch I/II pocket | nih.govopnme.comselleckchem.comcancer-research-network.comglpbio.com |
| Binding Affinity | Nanomolar affinity to KRAS (e.g., 740 nM to KRAS G12D) | opnme.comselleckchem.comcenmed.com |
| State Specificity | Binds to both active (GTP-bound) and inactive (GDP-bound) forms of RAS | nih.govopnme.comselleckchem.comcancer-research-network.com |
| Mechanism of Inhibition | Blocks interaction with GEFs, GAPs, and effectors; Induces dimerization | nih.govopnme.comselleckchem.comcancer-research-network.comglpbio.comresearchgate.netcenmed.com |
| Downstream Effects | Inhibits pERK and pAKT signaling | nih.govopnme.comcancer-research-network.com |
| Cellular Effect | Antiproliferative in KRAS-mutant cells | nih.govopnme.comselleckchem.comcancer-research-network.comglpbio.comcenmed.com |
Table 2: In vitro Inhibition Data of this compound
| Interaction/Assay | IC50 or KD Value | RAS Variant | Source(s) |
| Binding (KD) | 740 nM | KRAS G12D (GTP) | opnme.comcenmed.com |
| Binding (KD) | 2.0 µM | KRAS G12D (GDP) | opnme.com |
| Binding (KD) | 7.5 µM | KRAS WT (GTP) | opnme.com |
| GTP-KRAS G12D :: SOS1 AlphaScreen | 490 nM | KRAS G12D | opnme.com |
| GTP-KRAS G12D :: CRAF binding | 770 nM | KRAS G12D | opnme.com |
| GTP-KRAS G12D :: PI3Kα binding | 500 nM | KRAS G12D | opnme.com |
| pERK inhibition (NCI-H358 cells) | 5.8 µM (EC50) | KRAS mutant | opnme.comglpbio.comtargetmol.com |
| Antiproliferative effect (NCI-H358 cells, soft agar) | 6.7 µM (EC50) | KRAS mutant | glpbio.comtargetmol.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQLXOWWLNVDX-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)[C@@H]6C7=C(C=CC(=C7)O)C(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Bi 2852
Target Identification and Binding Site Analysis
BI-2852 functions by binding to a specific site on RAS proteins, influencing their conformation and interaction with downstream signaling partners. medchemexpress.comselleckchem.comnih.gov
Binding to the Switch I/II Pocket of RAS Proteins
This compound is characterized as a potent nanomolar inhibitor that targets the switch I/II pocket (SI/II-pocket) of KRAS. opnme.comopnme.commedchemexpress.comselleckchem.com This pocket is located between the switch I and switch II regions of the RAS protein. selleckchem.comnih.gov The binding of this compound to this site is mechanistically different from covalent KRAS G12C inhibitors, which typically bind to the switch II pocket in the inactive state of KRAS. medchemexpress.comselleckchem.comresearchgate.net this compound has been shown to bind to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS. opnme.comselleckchem.comnih.gov
Specificity for KRAS Switch I/II Pocket
This compound was discovered as a KRAS switch I/II inhibitor. nih.govresearchgate.net It binds to a dynamic allosteric binding pocket within the switch I/II region. nih.gov This binding mode allows this compound to compete with other molecules that interact with the switch I/II region. nih.govnih.gov Studies have shown that this compound can compete for binding with other compounds known to interact with this pocket, suggesting an overlapping binding epitope. nih.govnih.gov
Binding Affinity to KRAS G12D (K_D values)
This compound demonstrates nanomolar affinity for KRAS G12D. opnme.comopnme.commedchemexpress.comselleckchem.comnih.govnih.govpnas.org Isothermal Titration Calorimetry (ITC) studies have reported a K_D value of 740 nM (0.74 µM) for the binding of this compound to GTP-bound KRAS G12D. opnme.comopnme.commedchemexpress.comnih.govtandfonline.com Another reported K_D value for GTP-KRAS G12D is 750 nM in a cell-free assay. selleckchem.com For GDP-bound KRAS G12D, the binding affinity is similar, with a reported K_D of 2.0 µM. opnme.com
Here is a table summarizing the binding affinities of this compound to KRAS G12D:
| KRAS G12D Nucleotide State | Binding Affinity (K_D) | Method | Source |
| GTP-bound | 740 nM (0.74 µM) | ITC | opnme.comopnme.commedchemexpress.comnih.govtandfonline.com |
| GTP-bound | 750 nM | Cell-free assay | selleckchem.com |
| GDP-bound | 2.0 µM | ITC | opnme.comtandfonline.com |
Comparative Binding Affinity to Wild-Type KRAS (KRAS WT)
While this compound binds to KRAS G12D with nanomolar affinity, its binding affinity to wild-type KRAS is lower. medchemexpress.comtandfonline.comrsc.orgwikipedia.orgmdpi.comnih.gov this compound binds approximately tenfold more strongly to active KRAS G12D compared to active KRAS WT. medchemexpress.comtandfonline.com ITC data indicates a K_D of 7.5 µM for this compound binding to GTP-bound KRAS WT. opnme.comtandfonline.com
Here is a table comparing the binding affinities of this compound to KRAS G12D and KRAS WT:
| KRAS Form | Nucleotide State | Binding Affinity (K_D) | Method | Source |
| KRAS G12D | GTP-bound | 740 nM (0.74 µM) | ITC | opnme.comopnme.commedchemexpress.comnih.govtandfonline.com |
| KRAS WT | GTP-bound | 7.5 µM | ITC | opnme.comtandfonline.com |
Binding to Other RAS Isoforms (NRAS, HRAS)
This compound is described as a pan-RAS inhibitor, meaning it targets multiple RAS isoforms, including NRAS and HRAS, in addition to KRAS. researchgate.nettandfonline.comfrontiersin.orgsigmaaldrich.com Despite the amino acid sequences in the SI/II-pocket region being identical across KRAS, HRAS, and NRAS, moderate selectivity between the isoforms in the active state has been observed for this compound. tandfonline.com Some research indicates that this compound binds to NRAS and HRAS almost as tightly as it binds to KRAS G12D and inhibits WT KRAS, NRAS, and HRAS. researchgate.netfrontiersin.org
Structural Basis of Interaction (PDB Code: 6GJ8)
The structural basis of this compound's interaction with KRAS G12D has been investigated through X-ray crystallography, with the co-crystal structure available under Protein Data Bank (PDB) code 6GJ8. nih.govpnas.orgrsc.orgwikipedia.orgnih.govfrontiersin.orgcenmed.comacs.orgpnas.org Analysis of the 6GJ8 structure reveals that this compound binds to the switch I/II pocket of KRAS G12D. nih.govrsc.orgnih.gov This pocket is formed by residues from both the switch I and switch II regions. nih.govnih.gov
Interestingly, analysis of the crystal structure (PDB: 6GJ8), including neighboring unit cells, suggests that this compound can induce a dimer of KRAS. researchgate.netpnas.orgrsc.orgnih.gov This dimer complex involves two molecules of this compound and two molecules of KRAS. pnas.orgnih.gov One interpretation of the structure is that this compound acts as a molecular "glue" to promote β-β dimerization of KRAS G12D, even on a membrane. rsc.org This compound-stabilized dimer appears to be signaling-incompetent because the effector-binding site is buried within the dimeric interface. rsc.org The binding involves interactions with residues such as Lys5, Val7, Asp54, and Leu56 on one KRAS molecule, forming a larger pocket (Basin), and residues like Glu3, Leu52, and Asp54 on the second KRAS molecule, forming a smaller pocket (Lid). pnas.orgnih.gov Salt-bridge interactions also contribute to stabilizing the complex. pnas.orgnih.gov
Comparison with other compounds binding to a similar region (like compound 18) in KRAS G12D (PDB ID: 6GJ6) shows a conserved binding mode for this compound, with minor differences in specific hydrogen bonding interactions. researchgate.netpnas.org
Identification of Key Interacting Residues
Structural analysis of the complex formed between KRAS and this compound (e.g., PDB code 6GJ8) has been crucial in identifying the key amino acid residues involved in the interaction. pnas.orgpnas.orgnih.gov The binding pocket for this compound is formed by residues from two different KRAS molecules when the dimer is induced. pnas.orgpnas.org
Specific residues identified as important for the interaction with this compound include Lys5, Glu3, Asp54, Ser39, and Thr74. pnas.orgpnas.orgnih.govtandfonline.comnih.gov For instance, Lys5 of one RAS molecule interacts with Glu3 of the second RAS molecule through salt-bridge interactions. pnas.orgpnas.org Asp54 of one RAS molecule also interacts with the amine group of this compound. pnas.orgpnas.org Additionally, Ser39 and Thr74 have been implicated in interactions with this compound, as mutations at these positions can disrupt binding. nih.govnih.gov The indole (B1671886) moiety of this compound engages in CH–π interactions with residues such as Lys5 and Leu56. tandfonline.com
Characterization of the Binding Pocket: Basin and Lid Regions
The binding pocket for this compound at the interface of the KRAS dimer can be characterized by two distinct regions: the Basin and the Lid. pnas.orgpnas.orgresearchgate.netnih.govnih.gov This pocket is formed by residues from two interacting KRAS molecules. pnas.orgpnas.org One KRAS molecule contributes to a larger area of the pocket, referred to as the Basin, which includes the Switch I/II pocket. pnas.orgpnas.org The second KRAS molecule forms a smaller region, termed the Lid. pnas.orgpnas.org
The indole rings of this compound are observed to engage with both the Lid and Basin regions of the pocket. pnas.orgpnas.orgresearchgate.netnih.govnih.gov This dual interaction across the interface of two KRAS molecules is fundamental to the compound's ability to stabilize the dimeric state.
Induction of Non-Functional RAS Dimerization
A key aspect of this compound's mechanism of action is its ability to induce the formation of a non-functional RAS dimer. pnas.orgresearchgate.netrsc.orgpnas.orgfrontiersin.orgpnas.orgnih.gov This dimerization event is distinct from any biologically relevant RAS multimers and results in a complex consisting of two molecules of KRAS and two molecules of this compound. pnas.orgpnas.org
Evidence for Dimer Formation (Size Exclusion Chromatography, Native Mass Spectrometry)
Experimental evidence supporting the induction of RAS dimerization by this compound has been obtained through various biophysical techniques. Size exclusion chromatography (SEC) experiments have shown the formation of a KRAS dimer in solution when this compound is present, whereas in the absence of the compound, KRAS exists as a monomer. nih.govpnas.orgpnas.orgnih.govmdpi.com
Native mass spectrometry further confirms the molecular weight of the complex, consistent with a dimer of KRAS stabilized by two molecules of this compound. nih.govpnas.orgpnas.orgpnas.orgnih.govmdpi.com These techniques provide direct evidence for the compound-induced dimerization in solution.
| Method | Observation | Conclusion |
|---|---|---|
| Size Exclusion Chromatography | Shift to higher molecular weight peak with this compound | Indicates formation of a larger complex (dimer) |
| Native Mass Spectrometry | Detection of molecular weight corresponding to a KRAS dimer + 2x this compound | Confirms stoichiometry of the stabilized dimer |
Structural Confirmation of Compound-Stabilized Dimers
Structural studies, particularly X-ray crystallography of KRAS in complex with this compound (PDB code 6GJ8), have provided crucial insights into the nature of the compound-stabilized dimer. nih.govpnas.orgrsc.orgpnas.orgnih.govmdpi.com Analysis of these crystal structures reveals a dimer with rotational symmetry, where two molecules of this compound bridge two molecules of KRAS. nih.govpnas.orgpnas.org
The binding of this compound at the interface between the two KRAS protomers mediates the formation of this β-β dimer. rsc.orgmdpi.com This structural arrangement is consistent with the biochemical and biophysical evidence for dimerization.
Impact of Dimerization on Effector Binding and Signaling
The induction of this non-functional RAS dimer by this compound has significant consequences for RAS function, particularly its interaction with downstream effector proteins and subsequent signaling. selleckchem.compnas.orgpnas.orgrsc.orgpnas.orgfrontiersin.orgmdpi.com The formation of the dimer occludes or disrupts the binding sites for key effectors. pnas.orgpnas.orgmdpi.com
This compound has been shown to inhibit the interaction of GTP-bound KRAS with effectors such as CRAF and PI3Kα. opnme.comopnme.comnih.govmdpi.com This disruption of effector binding is a primary mechanism by which this compound inhibits downstream signaling pathways. medchemexpress.comselleckchem.compnas.org
Prevention of RAF Binding
A notable consequence of this compound induced dimerization is the prevention of RAF binding to RAS. frontiersin.org The compound-stabilized KRAS dimer is in a conformation where the binding footprint of the RAF1 RBD (RAS-binding domain) is occluded. pnas.orgpnas.org This physical blockage prevents the interaction between RAS and RAF, thereby inhibiting the initiation of the MAPK signaling pathway, which is critically dependent on RAS-RAF interaction. frontiersin.org
| Effector Protein | Interaction Inhibited by this compound | IC50 (KRASG12D) |
|---|---|---|
| SOS1 | GTP-KRAS::SOS1 AlphaScreen | 490 nM |
| CRAF | GTP-KRAS binding | 770 nM |
| PI3Kα | GTP-KRAS binding | 500 nM |
Overlap with RAF RBD Binding Mode
Crystallographic analysis of KRAS in complex with this compound has revealed that the binding pose of this compound can stabilize KRAS in a nonproductive dimer configuration. researchgate.net This dimerization interface has been suggested to overlap with the binding mode of the RAS-binding domain (RBD) of RAF kinases, a key downstream effector of RAS. researchgate.netaacrjournals.org By inducing or stabilizing this dimer, this compound may sterically hinder the interaction between activated RAS and its downstream effectors like RAF. rsc.org Studies using NMR spectroscopy and cellular assays have also indicated that this compound may share an overlapping epitope with a pan-RAS monobody that targets the switch I/II pocket and inhibits interaction with RAF RBD. nih.gov
Modulation of RAS Nucleotide States
RAS proteins function as molecular switches by cycling between an active GTP-bound state and an inactive GDP-bound state. opnme.comrsc.orgfrontiersin.org This cycle is regulated by GEFs, which promote the exchange of GDP for GTP, and GAPs, which stimulate the hydrolysis of GTP to GDP. aacrjournals.orgfrontiersin.org Oncogenic mutations in RAS often impair its intrinsic GTPase activity or interfere with GAP binding, leading to a predominance of the active GTP-bound state. opnme.comaacrjournals.orgfrontiersin.org
Binding to Both Active GTP-bound and Inactive GDP-bound RAS Forms
A key characteristic of this compound is its ability to bind to RAS regardless of its nucleotide state. pnas.orgopnme.commedkoo.comresearchgate.netnih.govfrontiersin.orgresearchgate.net It binds with nanomolar affinity to a pocket between the switch I and switch II regions that is accessible in both the GTP-bound and GDP-bound conformations of RAS. pnas.orgnih.gov
Binding affinities of this compound to different nucleotide states and variants of KRAS have been reported:
| RAS Variant | Nucleotide State | Binding Affinity (KD) | Method | Reference |
| KRAS G12D | GTP-bound (GMPPCP) | 740 nM | ITC | opnme.commdpi.comopnme.com |
| KRAS G12D | GDP-bound | 2000 nM | ITC | mdpi.com |
| KRAS WT | GTP-bound (GCP) | 7.5 µM | ITC | opnme.combioscience.co.uk |
| KRAS WT | GDP-bound | Data not available | ITC | opnme.com |
Inhibition of Guanine (B1146940) Nucleotide Exchange Factor (GEF) Interactions (e.g., SOS1)
This compound has been shown to inhibit the interaction between RAS and GEFs, such as SOS1. pnas.orgopnme.commedkoo.comresearchgate.netclinisciences.comrsc.orgresearchgate.netprobes-drugs.orgjournals.co.zajournals.co.za By binding to the switch I/II pocket, this compound can disrupt the ability of SOS1 to catalyze the exchange of GDP for GTP, thus preventing the activation of RAS. pnas.orgnih.govaacrjournals.org Biochemical assays have demonstrated that this compound inhibits the interaction between GDP-bound KRAS and the catalytic site of SOS1, as well as the interaction between GTP-bound KRAS and the allosteric site of SOS1. pnas.orgnih.gov
Inhibition data for the interaction between GTP-KRAS G12D and SOS1:
| Interaction | Inhibition (IC50) | Method | Reference |
| GTP-KRAS G12D :: SOS1 | 490 nM | AlphaScreen (AS) assay | opnme.comopnme.comprobes-drugs.org |
Inhibition of GTPase-Activating Protein (GAP) Interactions
This compound also inhibits the interaction between RAS and GAPs. opnme.commedkoo.comclinisciences.comfrontiersin.orgresearchgate.net GAPs are responsible for stimulating the intrinsic GTPase activity of RAS, leading to the hydrolysis of GTP to GDP and the inactivation of RAS. aacrjournals.orgfrontiersin.org By blocking GAP binding, this compound can interfere with the deactivation of GTP-bound RAS. nih.gov While biochemical assays for the interaction between GTP-KRAS and GAPs were not established in some studies, evidence suggests that this compound inhibits GAP-catalyzed exchange of GTP to GDP in cells. pnas.orgnih.gov
Inhibition of Downstream Effector Interactions (e.g., CRAF, PI3Kα)
A crucial aspect of this compound's mechanism is its ability to inhibit the interaction between activated, GTP-bound RAS and its downstream effector proteins, including CRAF and PI3Kα. pnas.orgopnme.commedkoo.comresearchgate.netclinisciences.comrsc.orgresearchgate.netprobes-drugs.orgaacrjournals.org These interactions are essential for transmitting signals downstream through pathways like the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. pnas.orgaacrjournals.org By binding to the switch I/II pocket, which overlaps with the effector binding site, this compound can directly prevent RAS from engaging with these effectors. aacrjournals.orgrsc.org
Inhibition data for the interaction between GTP-KRAS G12D and downstream effectors:
| Interaction | Inhibition (IC50) | Reference |
| GTP-KRAS G12D :: CRAF | 770 nM | opnme.commdpi.comopnme.comprobes-drugs.org |
| GTP-KRAS G12D :: PI3Kα | 500 nM | opnme.commdpi.comopnme.comprobes-drugs.org |
Cellular and Molecular Effects of Bi 2852 in Preclinical Models
Impact on RAS Signaling Pathways
The primary mechanism of action of BI-2852 involves the disruption of RAS signaling. By binding to the switch I/II pocket, this compound interferes with the interactions necessary for RAS to activate downstream pathways. cenmed.commedchemexpress.comselleckchem.com Research indicates that this compound effectively blocks the interaction of KRAS with downstream effectors, including CRAF and PI3Kα. aacrjournals.orgopnme.com
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical downstream effector cascade of RAS. This compound has been shown to modulate this pathway. researchgate.netmdpi.com Studies demonstrate that this compound inhibits downstream MAPK signaling. aacrjournals.orgcenmed.commedchemexpress.comselleckchem.commdpi.com This inhibition is reflected in a reduction in the phosphorylation rates of downstream effectors within the pathway. researchgate.net
A key indicator of MAPK/ERK pathway activity is the phosphorylation status of ERK (pERK). This compound has been observed to modulate pERK levels. opnme.commdpi.comresearchgate.net Specifically, it leads to a reduction in pERK phosphorylation. frontiersin.orgtandfonline.com This effect has been demonstrated in KRAS mutant cell lines, including NCI-H358 cells, where pERK modulation was observed following treatment with this compound. opnme.commedchemexpress.comopnme.commdpi.comresearchgate.net Quantitative data indicates an EC50 of 5.8 µM for pERK inhibition in H358 cells. medchemexpress.comopnme.com
Another significant downstream pathway regulated by RAS is the Phosphoinositide 3-Kinase (PI3K)/AKT pathway. This compound has also been reported to modulate this pathway. researchgate.net The compound blocks the interaction of KRAS with the downstream effector PI3Kα. aacrjournals.orgopnme.com Consequently, treatment with this compound has been shown to reduce levels of phosphorylated AKT (pAKT), a marker of activated AKT signaling. frontiersin.orgtandfonline.com
This compound's mechanism involves targeting the active GTP-bound form of KRAS directly. opnme.comopnme.commdpi.com By blocking the interaction of RAS with GEFs, which are responsible for the exchange of GDP for GTP and thus activating RAS, this compound can inhibit the formation of GTP-loaded KRAS. cenmed.commedchemexpress.comselleckchem.comencyclopedia.pubfrontiersin.org One study suggests that this compound inhibits both the SOS1-catalyzed exchange from GDP-KRAS to GTP-KRAS and the GAP-catalyzed exchange from GTP to GDP-KRAS, contributing to the formation of unfunctional RAS dimers. aacrjournals.org While it binds to wild-type KRAS, this compound demonstrates stronger binding affinity for active KRAS G12D. medchemexpress.com
Modulation of PI3K/AKT Pathway (e.g., pAKT)
Anti-Proliferative Effects in Cancer Cell Lines
Preclinical investigations have consistently shown that this compound exerts anti-proliferative effects in various cancer cell lines, particularly those harboring KRAS mutations. researchgate.netcenmed.comopnme.commedchemexpress.comselleckchem.comencyclopedia.pubfrontiersin.orgmdpi.com These effects are typically observed in the low micromolar concentration range. cenmed.commedchemexpress.comselleckchem.comtandfonline.com
This compound has demonstrated efficacy in inhibiting the proliferation of KRAS-mutant cancer cell lines, including NCI-H358 cells. opnme.commedchemexpress.comselleckchem.comencyclopedia.pubmdpi.comresearchgate.nettandfonline.com Studies using NCI-H358 cells have reported an EC50 of 6.7 µM for the anti-proliferative effect in soft agar (B569324) and low serum conditions. medchemexpress.com While one study noted only moderate reduction of clonogenicity in KRAS G12C mutant MiaPaCa cells and no tangible efficacy in KRAS G12D mutant Panc-1 or KRAS wild-type BxPC3 cells in a specific experimental setup, other research indicates broader activity. mdpi.com this compound has shown potent anti-proliferative activity against KRAS G12D-mutant tumor cell lines such as CT26 and A427. mdpi.com Low micromolar anti-proliferative activity against KRAS mutant H358 NSCLC cells has also been reported. tandfonline.com Furthermore, synergistic anti-tumor effects have been observed when this compound was combined with tipifarnib (B1682913) in human lung, colon, and pancreatic cancer lines with KRAS G12D, G12V, G12S, and G13D mutations. google.com
Presented below are tables summarizing key preclinical data points regarding the binding affinity and cellular effects of this compound:
| Interaction/Effect | Value | Cell Line/Context | Source Index |
| Binding Affinity (KD) - GTP-KRAS G12D | 740 nM | ITC | researchgate.netmedchemexpress.comopnme.comtandfonline.comnih.gov |
| Binding Affinity (KD) - WT KRAS | 7.5 µM | ITC | medchemexpress.comopnme.comtandfonline.com |
| Binding Affinity (KD) - GDP-KRAS G12D | 2.0 µM | ITC | opnme.com |
| Inhibition (IC50) - GTP-KRAS G12D::SOS1 Interaction | 490 nM | AlphaScreen Assay | opnme.comtandfonline.com |
| Inhibition (IC50) - GTP-KRAS G12D binding to CRAF | 770 nM | In vitro assay | opnme.com |
| Inhibition (IC50) - GTP-KRAS G12D binding to PI3K | 500 nM | In vitro assay | opnme.com |
| Inhibition (EC50) - pERK Phosphorylation | 5.8 µM | NCI-H358 cells | medchemexpress.comopnme.com |
| Anti-Proliferative Effect (EC50) | 6.7 µM | NCI-H358 cells (soft agar/low serum) | medchemexpress.com |
| Cancer Cell Line Type (KRAS Mutation) | Observed Effect | Source Index |
| KRAS mutant (general) | Anti-proliferative effects in low micromolar range. cenmed.commedchemexpress.comselleckchem.comtandfonline.com Inhibition of downstream signaling. cenmed.commedchemexpress.comselleckchem.com | researchgate.netcenmed.comopnme.commedchemexpress.comselleckchem.comencyclopedia.pubfrontiersin.orgmdpi.com |
| NCI-H358 (KRAS mutant) | pERK modulation and anti-proliferative effects observed. opnme.commedchemexpress.comselleckchem.comencyclopedia.pubmdpi.comresearchgate.nettandfonline.com EC50 for pERK inhibition (5.8 µM). medchemexpress.comopnme.com EC50 for anti-proliferative effect (6.7 µM). medchemexpress.com | opnme.commedchemexpress.comselleckchem.comencyclopedia.pubmdpi.comresearchgate.nettandfonline.com |
| MiaPaCa (KRAS G12C mutant) | Moderate reduction of clonogenicity (in a specific experimental setup). | mdpi.com |
| Panc-1 (KRAS G12D mutant) | No tangible efficacy observed (in a specific experimental setup). | mdpi.com |
| BxPC3 (KRAS wild-type) | No tangible efficacy observed (in a specific experimental setup). | mdpi.com |
| CT26 (KRAS G12D mutant) | Potent anti-proliferative activity. | mdpi.com |
| A427 (KRAS G12D mutant) | Potent anti-proliferative activity. | mdpi.com |
| Human lung, colon, pancreatic cancer lines (KRAS G12D, G12V, G12S, G13D) | Synergistic anti-tumor effect with tipifarnib. | google.com |
Inhibition of Cell Proliferation in Specific Cancer Types
This compound has demonstrated antiproliferative effects in preclinical models across various cancer types, particularly those driven by KRAS mutations. medchemexpress.comcancer-research-network.comtargetmol.comaacrjournals.org
In pancreatic ductal adenocarcinoma (PDAC), where KRAS mutations are highly prevalent, this compound has been investigated for its antitumor potential. Studies have shown that this compound can inhibit the proliferation of PDAC cell lines by blocking KRAS activation and downregulating the phosphorylation of downstream effectors. nih.govnih.gov While one study indicated a weak growth inhibitory effect of this compound on PDAC cell lines with IC50 values ranging from 18.83 to over 100 µM, another study showed dose-dependent inhibition of proliferation in MIA PaCa-2 cells, reaching nearly 50% inhibition at 50 µM. nih.govmdpi.com PANC-1 cells, known for resistance to KRAS inhibition, showed only a slight effect with this compound treatment. mdpi.com
Furthermore, this compound has shown the ability to inhibit cell proliferation in 3D organoids cultured from PDAC patient samples, although with some individual variations. nih.govnih.gov
Here is a summary of this compound's antiproliferative effects in some PDAC cell lines:
| Cell Line | KRAS Status | IC50 (µM) | Reference |
| MIA PaCa-2 | KRAS mutant | ~50 (at 50% inhibition) | mdpi.com |
| PANC-1 | KRAS mutant | >50 (slight effect) | mdpi.com |
| BxPC-3 | KRAS WT | Sensitive (comparable to MIA PaCa-2) | mdpi.com |
KRAS mutations are also common in colorectal cancer (CRC). cancer-research-network.com While the provided search results specifically mention that there was no obvious difference in drug sensitivity between KRAS WT and KRAS mutant groups for CRC when treated with this compound or BAY-293 in one study, other research indicates that this compound has shown some success in inhibiting cell proliferation in PDAC cell lines and patient-derived 3D organoids, and KRAS mutations are prevalent in CRC. nih.govresearchgate.net
In non-small cell lung cancer (NSCLC), this compound has demonstrated dose-dependent growth inhibition in various cell lines, including both KRAS WT and KRAS mutant types. nih.gov The IC50 values of this compound in NSCLC cell lines ranged from 4.63 to over 100 µM. nih.gov this compound significantly decreased the levels of cellular p-ERK/p-AKT and exhibited low micromolar antiproliferative activity against KRAS mutant H358 NSCLC cells. tandfonline.com It also showed antiproliferative activities against H2030 and H23 cells with EC50 values of 3.8 and 2.9 µM, respectively. tandfonline.com
Colorectal Cancer Cell Lines
Dose-Dependent Effects
This compound has been shown to exert dose-dependent effects on cancer cells. Studies have observed a dose-dependent reduction in the growth of various NSCLC cell lines upon treatment with increasing concentrations of this compound. nih.gov Similarly, this compound inhibited the proliferation of MIA PaCa-2 cells in a dose-dependent manner. mdpi.com Additionally, this compound has been shown to reduce pERK and pAKT levels in a dose-dependent manner in cells. medchemexpress.comcancer-research-network.comresearchgate.net
In Vitro Experimental Methodologies
Various in vitro experimental methodologies have been employed to characterize the binding of this compound to RAS proteins and its effects on protein-protein interactions and downstream signaling. These techniques provide detailed insights into the molecular mechanisms of this compound.
AlphaScreen Assays (GTP-KRAS G12D::SOS1)
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) assays are utilized to measure the interaction between GTP-bound KRAS G12D and SOS1. opnme.comopnme.comprobechem.comrevvity.com These assays are sensitive, no-wash proximity assays that can be used to identify compounds that disrupt protein-protein interactions. revvity.com this compound has been shown to inhibit the interaction between GTP-KRAS G12D and SOS1 in AlphaScreen assays, demonstrating an IC50 of 490 nM. opnme.comopnme.comprobechem.com This indicates that this compound effectively blocks the binding of the guanine (B1146940) nucleotide exchange factor SOS1 to active KRAS.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamics of molecular interactions, including binding affinity (KD), stoichiometry, enthalpy (ΔH), and entropy (ΔS). opnme.comopnme.comprobechem.comnih.govpnas.orgpnas.orgtandfonline.comnih.govnih.gov ITC experiments have been crucial in determining the binding affinity of this compound to different forms of KRAS. For instance, ITC data show that this compound binds to KRAS G12D with a KD of 740 nM. opnme.comopnme.comprobechem.comtandfonline.com It also binds to wild-type KRAS with a lower affinity (KD of 7.5 µM) and to GDP-bound KRAS G12D (KD of 2.0 µM). opnme.comtandfonline.com ITC has also been used to support the finding that this compound can stabilize a KRAS dimer. nih.govpnas.orgpnas.org
Here is a table summarizing some ITC binding data for this compound:
| Protein/Nucleotide State | KD (nM) | Citation |
| KRAS G12D (GTP-bound) | 740 | opnme.comopnme.comprobechem.comtandfonline.com |
| KRAS WT (GTP-bound) | 7500 | opnme.comtandfonline.com |
| KRAS G12D (GDP-bound) | 2000 | opnme.comtandfonline.com |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is another biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govpnas.orgpnas.orgreactionbiology.com SPR can quantify the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. SPR experiments have been performed to assess the binding of this compound to KRAS. In one study using SPR, a KD of 22 µM was measured for this compound binding to monomeric KRAS on the sensor surface. pnas.orgpnas.org The SPR response being significantly higher than expected for a 1:1 interaction suggested the presence of two binding sites, supporting the dimerization hypothesis. pnas.orgpnas.org
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a technique used to separate proteins and other molecules based on their size in solution. nih.govmdpi.comresearchgate.netpnas.orgpnas.orgrsc.org SEC is valuable for assessing the oligomeric state of proteins and detecting the formation of protein complexes. SEC experiments have provided evidence that this compound induces the formation of a KRAS dimer in solution. nih.govmdpi.comresearchgate.netpnas.orgpnas.org When KRAS G12D-GppNHp (a non-hydrolyzable GTP analog) was incubated with this compound and analyzed by SEC, a peak corresponding to a higher molecular weight species (consistent with a dimer) was observed, whereas in the absence of this compound, only monomeric KRAS was detected. pnas.orgpnas.org
Native Electrospray Ionization Mass Spectrometry
Native Electrospray Ionization Mass Spectrometry (Native ESI-MS) is a mass spectrometry technique that allows for the analysis of intact protein complexes under near-physiological conditions, preserving non-covalent interactions. nih.govmdpi.comresearchgate.netpnas.orgpnas.orgrevvity.comnih.govresearchgate.net Native MS can determine the stoichiometry and molecular weight of protein complexes. This technique has been used in conjunction with SEC to confirm the formation and molecular weight of the KRAS dimer stabilized by this compound. nih.govmdpi.comresearchgate.netpnas.orgpnas.org Analysis by native MS confirmed that the higher molecular weight species observed in SEC experiments in the presence of this compound corresponded to a complex of two KRAS molecules and two this compound molecules. nih.govresearchgate.netpnas.orgpnas.org
X-ray Crystallography
X-ray crystallography has been employed to elucidate the binding mode of this compound with its target. The crystal structure of KRAS G12D in complex with this compound (PDB code: 6GJ8) is available, providing insights into how the compound interacts with the switch I/II pocket opnme.comopnme.comrcsb.org. Another crystal structure (PDB code: 6ZL5) shows KRAS-G12D(C118S) in complex with this compound and GDP, further detailing the binding interface rcsb.org. These structural studies suggest that this compound promotes the dimerization of KRAS by binding at the interface of a KRAS dimer researchgate.netpnas.org.
Nuclear Magnetic Resonance (NMR)
While specific detailed findings of this compound studies solely utilizing NMR were not extensively detailed in the search results, NMR has been used in conjunction with other techniques, such as X-ray crystallography and binding assays, to investigate the behavior of RAS proteins and their interactions with small molecules like this compound researchgate.net. Protein NMR studies have revealed that compounds binding to the switch-I/II region of KRAS G12D, where this compound binds, interact with a dynamic allosteric binding pocket nih.gov.
Cell-based Assays (e.g., Alamar Blue, CellTiter-Glo)
Cell-based assays, including Alamar Blue and CellTiter-Glo, have been used to assess the effects of this compound on cell viability and proliferation in preclinical models, particularly in cancer cell lines harboring KRAS mutations.
Studies using Alamar Blue assays have shown that this compound inhibits the proliferation of KRAS-driven cancer cells, including non-small cell lung cancer (NSCLC) cell lines cultured as 3D spheroids under low serum conditions nih.gov. The viability of treated cells is typically normalized to that of control groups treated with DMSO nih.gov.
CellTiter-Glo luminescent cell viability assays have also been used to determine the impact of this compound on cell viability. These assays involve seeding cells, treating them with varying concentrations of this compound, and then quantifying living cells using the CellTiter-Glo reagent selleckchem.comnih.govmdpi.com. Results from CellTiter-Glo assays have shown antiproliferative effects of this compound in KRAS mutant cell lines such as NCI-H358 cells opnme.comopnme.commedchemexpress.comselleckchem.commedchemexpress.comtargetmol.comclinisciences.commedchemexpress.cn. While some studies indicated low micromolar inhibition in certain cell lines opnme.comopnme.comselleckchem.com, others reported limited or no significant in vitro therapeutic efficacy in specific pancreatic cancer cell lines at tested concentrations mdpi.com.
Table 1: Representative Cell-based Assay Findings for this compound
| Cell Line | Assay Type | Observed Effect | Concentration Range | Reference |
| NCI-H358 | CellTiter-Glo | Antiproliferative | Low micromolar | opnme.comopnme.comselleckchem.com |
| NCI-H358 | Alamar Blue | Antiproliferative | Not specified | medchemexpress.comclinisciences.commedchemexpress.cn |
| NSCLC lines (3D spheroids) | Alamar Blue | Proliferation inhibition | Increasing concentrations | nih.gov |
| MiaPaCa (KRAS G12C) | CellTiter-Glo | No tangible efficacy | 1 µM | mdpi.com |
| Panc-1 (KRAS G12D) | CellTiter-Glo | No tangible efficacy | 1 µM | mdpi.com |
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF assays have been utilized to study the binding of this compound to KRAS and its interaction with SOS1. HTRF-based detection of protein-protein interactions allows for the evaluation of compounds that disrupt the binding of KRAS to its partners reactionbiology.com. This compound has been shown to display potency in HTRF assays designed to assess the binding of KRAS to SOS1 revvity.comrevvity.com. These assays can be used to screen for inhibitors of the KRAS-SOS1 interaction and quantify nucleotide exchange reactions reactionbiology.com. This compound has been included as a compound in the validation of HTRF kits for studying both KRAS WT/SOS1 and KRAS G12C/SOS1 binding, demonstrating its relevance as a tool compound in these contexts revvity.comrevvity.com.
Proteoliposome-based Studies
Proteoliposome-based studies, often coupled with techniques like native mass spectrometry, have been used to investigate the behavior of RAS proteins on membranes and the influence of small molecules like this compound on their oligomerization state. These studies involve reconstituting RAS proteins into lipid vesicles (proteoliposomes) to mimic the cellular membrane environment where RAS functions researchgate.net.
Research using native mass spectrometry on proteoliposomes has shown that this compound can induce the dimerization of KRAS pnas.orgresearchgate.net. While KRAS bound to GDP (inactive state) is typically monomeric on membranes, and KRAS bound to GTP (active state) exists as a mixture of monomers and dimers, the addition of this compound resulted in the ejection of only KRAS dimers from the proteoliposomes, with no signal for monomeric KRAS observed researchgate.netpnas.org. This suggests that this compound promotes dimerization of both GDP- and GTP-bound KRAS on the membrane pnas.org. Structural studies further support that this compound promotes dimerization by binding at the interface of a KRAS dimer researchgate.netpnas.org.
Comparative Analysis and Future Directions in Ras Inhibition
Comparison with Other KRAS Inhibitors
BI-2852's interaction with the switch I/II pocket and its impact on RAS function provide a unique profile when compared to other established and investigational KRAS inhibitors.
Distinction from Covalent KRAS G12C Inhibitors (e.g., Sotorasib (B605408), Adagrasib)
Covalent KRAS G12C inhibitors, such as Sotorasib and Adagrasib, represent a significant advancement in targeted therapy for a specific subset of KRAS-mutated cancers wikipedia.orgguidetopharmacology.orgnih.govguidetopharmacology.org. These drugs form an irreversible covalent bond with the mutated cysteine residue at position 12 of the KRAS G12C protein, effectively trapping it in an inactive, GDP-bound conformation guidetopharmacology.orgnih.govwikipedia.org. Their efficacy is contingent upon the presence of the G12C mutation guidetopharmacology.orgnih.gov.
In contrast, this compound binds to the switch I/II pocket, a site topographically distinct from the switch II pocket targeted by covalent G12C inhibitors pnas.orgselleckchem.commedchemexpress.com. This difference in binding site allows this compound to inhibit KRAS irrespective of the specific mutation at codon 12 or other activating mutations pnas.orgopnme.comselleckchem.commedchemexpress.compor-journal.com. Furthermore, this compound is capable of binding to both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS, offering a broader potential application beyond just the G12C mutant pnas.orgopnme.comselleckchem.commedchemexpress.com.
Comparison with Pan-RAS Inhibitors (e.g., BAY-293, RMC-6236)
Pan-RAS inhibitors are designed to inhibit multiple RAS isoforms and a variety of oncogenic RAS mutations frontiersin.orgselleck.co.jp. BAY-293, for instance, functions as a potent inhibitor of SOS1, an upstream GEF that promotes RAS activation medchemexpress.comnih.gov. By disrupting the interaction between KRAS and SOS1, BAY-293 impedes the nucleotide exchange necessary for KRAS activation nih.gov. RMC-6236 is another example of a pan-RAS inhibitor that targets the active, GTP-bound state of various RAS isoforms and mutants through the formation of a tri-complex involving cyclophilin A selleck.co.jpinvivochem.comguidetopharmacology.org.
This compound has also been described as having activity against NRAS and HRAS in addition to KRAS, suggesting a pan-RAS inhibitory potential researchgate.netfrontiersin.org. However, its mechanism involves direct binding to the switch I/II pocket on the RAS protein itself, influencing its interactions with multiple partners, including GEFs, GAPs, and effectors pnas.orgopnme.comselleckchem.com. This differs from BAY-293's indirect inhibition via SOS1 or RMC-6236's tri-complex formation medchemexpress.comnih.govguidetopharmacology.org. Preclinical comparisons have shown variations in the antiproliferative potency of this compound and BAY-293 across different cancer cell lines nih.gov.
Comparison with SOS1 Inhibitors (e.g., BI-3406)
SOS1 inhibitors like BI-3406 directly target the SOS1 protein, preventing it from acting as a GEF for RAS medchemexpress.comresearchgate.net. This interruption of the SOS1-mediated nucleotide exchange inhibits the formation of active, GTP-bound RAS medchemexpress.comresearchgate.net.
This compound, while also impacting the interaction between GTP-KRAS and SOS1, does so through direct binding to a pocket on KRAS, rather than inhibiting SOS1 activity directly pnas.orgopnme.comopnme.com. The core difference lies in the primary target: RAS for this compound versus SOS1 for BI-3406 pnas.orgopnme.comselleckchem.commedchemexpress.comresearchgate.net. This compound's ability to inhibit both active and inactive RAS forms and disrupt interactions with GEFs, GAPs, and effectors offers a broader impact on RAS signaling compared to solely targeting SOS1 pnas.orgopnme.comselleckchem.compor-journal.com.
Comparison with Other Switch I/II Pocket Inhibitors (e.g., MRTX1133)
MRTX1133 is an investigational non-covalent inhibitor that also targets the switch I/II region but is specifically designed to inhibit the KRAS G12D mutation wikipedia.orgguidetopharmacology.org. KRAS G12D is one of the most prevalent oncogenic KRAS mutations guidetopharmacology.org.
While both this compound and MRTX1133 interact with the switch I/II pocket, their target specificity differs. MRTX1133 is reported to be selective for the G12D mutant wikipedia.orgguidetopharmacology.org. In contrast, this compound has shown affinity for KRAS G12D, wild-type KRAS, NRAS, and HRAS, indicating a potentially broader binding profile within the RAS family opnme.comresearchgate.netfrontiersin.org.
Potential for Addressing Drug Resistance Mechanisms
Acquired resistance is a major challenge in the treatment of RAS-driven cancers with targeted therapies. The mechanism of action of this compound may offer advantages in mitigating certain resistance pathways.
Inhibition of Both Active and Inactive RAS Forms
Many earlier RAS-targeted therapies primarily focused on inhibiting the active, GTP-bound state of RAS or preventing its transition to this state nih.govpor-journal.com. However, tumors can develop resistance mechanisms that promote the persistent activation of RAS or bypass the need for the inhibited state, thereby limiting the effectiveness of such therapies.
Broad-Spectrum Activity Across RAS Mutations and Isoforms
This compound demonstrates broad-spectrum inhibitory activity across various RAS mutations and isoforms. It has shown affinity for wild-type and mutant KRAS, as well as NRAS and HRAS blogspot.comfrontiersin.org. Specifically, this compound binds more strongly to active KRASG12D compared to wild-type KRAS medchemexpress.com. While the amino acid sequences in the Switch I/II pocket are identical across KRAS, HRAS, and NRAS isoforms, surprisingly, moderate selectivity has been observed for this compound in the active state tandfonline.com.
This compound's mechanism involves binding to the Switch I/II pocket, which allows it to interfere with interactions between RAS and its regulatory proteins, including GEFs (Guanine Nucleotide Exchange Factors) and GAPs (GTPase-Activating Proteins), as well as downstream effectors like CRAF and PI3Kα pnas.orgnih.govprobechem.comselleckchem.com. This broad interference with RAS interactions contributes to its pan-RAS inhibitory potential.
Research indicates that this compound can inhibit signaling mediated by multiple oncogenic KRAS, HRAS, and NRAS mutants nih.gov. It has been shown to reduce levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in a dose-dependent manner in KRAS-mutant cell lines, leading to antiproliferative effects pnas.orgselleckchem.commedchemexpress.com.
Despite its broad activity, studies have also highlighted areas for potential improvement, such as enhancing potency and selectivity for specific RAS isoforms to minimize potential toxicity to wild-type RAS blogspot.comresearchgate.net.
Development as a Research Tool and Chemical Probe
This compound has been recognized and utilized as a valuable research tool and chemical probe for studying RAS biology. Its availability to the scientific community facilitates research into RAS function and inhibition pnas.orgblogspot.comprobes-drugs.org.
Utility in Studying RAS Biology
As a chemical probe, this compound is instrumental in testing biological hypotheses related to KRAS and RAS signaling in an in vitro setting probechem.commedchemexpress.comprobes-drugs.orgopnme.com. Its ability to simultaneously target both active and inactive forms of KRAS provides a unique advantage for studying the complex dynamics of RAS cycling and its role in cellular processes nih.govmedchemexpress.comopnme.com.
Studies using this compound have helped to confirm the druggability of the Switch I/II pocket and have provided insights into the mechanisms of RAS inhibition at this site pnas.orgnih.gov. For instance, it has been shown that this compound can induce the formation of a non-functional KRAS dimer, which prevents binding to downstream effectors like RAF nih.govfrontiersin.orgresearchgate.netaacrjournals.org.
Application in Structure-Based Drug Design
The discovery and characterization of this compound have significantly contributed to the field of structure-based drug design (SBDD) targeting RAS. This compound was itself discovered using SBDD, starting from weakly binding fragments that were optimized based on structural information pnas.orgnih.govnih.govblogspot.com.
Crystal structures of KRAS in complex with this compound have provided crucial insights into the binding mode of inhibitors targeting the Switch I/II pocket nih.govopnme.comtandfonline.com. These structures reveal the interactions between this compound and specific residues within the pocket, such as Ser39, Asp54, and Glu37, and have guided further optimization efforts tandfonline.comtandfonline.commdpi.com. The structural information gleaned from this compound binding has served as a blueprint for the design of new derivatives and compounds with potentially enhanced affinity and desired properties tandfonline.com. Computational studies, including molecular docking and dynamics simulations using the KRAS-BI-2852 complex structure, have been employed to identify novel compounds with higher predicted binding affinities mdpi.comresearchgate.net.
Future Research Directions
Future research involving this compound and inhibitors targeting the Switch I/II pocket is focused on several key areas aimed at improving their therapeutic potential.
Exploration of Derivatives with Enhanced Affinity and Efficacy
A significant direction for future research is the exploration and development of derivatives of this compound with enhanced binding affinity and efficacy nih.govtandfonline.com. While this compound demonstrates nanomolar affinity, further optimization is needed to improve potency and potentially achieve greater selectivity for oncogenic RAS mutants over wild-type isoforms blogspot.comresearchgate.net. The structural insights gained from studying this compound's binding mode are crucial for guiding the design of these next-generation inhibitors tandfonline.com. The goal is to develop compounds that can more potently and selectively disrupt oncogenic RAS signaling.
Combinatorial Therapeutic Strategies (e.g., with MEK Inhibitors, Radiation)
Another important area of investigation is the potential for combining this compound or its derivatives with other therapeutic modalities, such as MEK inhibitors and radiation therapy pnas.orgaacrjournals.orgnih.govresearchgate.net. Given the complex nature of RAS-driven cancers and the potential for resistance mechanisms, combinatorial approaches are being explored to achieve more robust and durable anti-tumor responses.
Studies have evaluated combinations of KRAS inhibitors, including this compound, with MEK inhibitors and irradiation in preclinical models, such as pancreatic cancer cell lines nih.govresearchgate.net. While some combinations have shown enhanced induction of apoptosis in certain KRAS-mutant cell lines, the efficacy can vary depending on the specific mutation and experimental setup nih.gov. Research into these combinations is ongoing to determine optimal strategies and identify patient populations most likely to benefit. The rationale behind combining a pan-RAS inhibitor like this compound with MEK inhibitors is to achieve a more complete blockade of the MAPK signaling pathway downstream of RAS aacrjournals.org. Combining with radiation therapy aims to exploit potential radiosensitizing effects of RAS pathway inhibition nih.gov.
Investigation of In Vivo Efficacy
While this compound has demonstrated promising in vitro activity by modulating downstream signaling pathways like MAPK (inhibiting pERK phosphorylation) and PI3K/Akt (inhibiting pAkt) and reducing the proliferation of KRAS-mutant cells, its in vivo efficacy has not been extensively reported in the provided search results. pnas.orgopnme.comcancer-research-network.comnih.govaacrjournals.orgmedchemexpress.com Some sources explicitly state that the in vivo efficacy of small-molecule inhibitors targeting the Switch I/II pocket, such as this compound, has not been demonstrated. nih.govresearchgate.netpnas.orgnih.gov
However, the successful in vivo inhibition of RAS-driven tumorigenesis by a pan-RAS monobody (JAM20) that targets the same Switch I/II pocket as this compound provides validation for targeting this region for therapeutic benefit. nih.govresearchgate.netpnas.orgnih.gov This suggests that derivatives of this compound with enhanced affinity could potentially exhibit antitumor efficacy in vivo. nih.gov
Some studies have investigated this compound in cellular models relevant to specific cancers. For example, in pancreatic cancer cell lines, this compound showed moderate reduction of clonogenicity in KRAS G12C mutant cells, but limited efficacy in KRAS G12D mutant or KRAS wild-type cells in a particular experimental setup. mdpi.com This highlights the complexity of translating in vitro findings to in vivo outcomes and the potential for context-dependent efficacy.
Further Elucidation of RAS Dimerization Dynamics and Functional Implications
This compound has played a significant role in the investigation of RAS dimerization dynamics and their functional implications. Structural analysis, including crystal structures of KRAS4B in complex with this compound, has revealed that this compound can induce the formation of a KRAS dimer. nih.govmdpi.com This dimerization is mediated by two molecules of this compound binding to the β-interfaces of two RAS protomers, stabilizing a β-β dimer. mdpi.comrsc.orgnih.gov
This this compound-induced dimer is considered non-functional, as it results in an inaccessible effector-binding site, thereby blocking interactions with downstream effectors like RAF. nih.govfrontiersin.orgmdpi.comportlandpress.com This mechanism of action, involving the induction of a non-productive dimer, provides valuable insights into how targeting the SI/II pocket can inhibit RAS signaling. nih.govmdpi.comrsc.orgnih.govportlandpress.comresearchgate.net
Studies using techniques like nuclear magnetic resonance (NMR) have further supported that this compound stabilizes a β-β KRAS G12D dimer in a membrane-associated state, shifting the conformational equilibrium towards a non-functional state on the membrane. rsc.orgnih.gov This is particularly relevant as RAS signaling occurs at the plasma membrane, and membrane-associated dimerization is known to play a role in regulating RAS activity and nanoclustering. mdpi.comrsc.orgportlandpress.com
Development of Mutant-Selective Inhibitors for the Switch I/II Region
The discovery that the Switch I/II pocket is druggable by compounds like this compound has opened avenues for the development of inhibitors targeting this region. pnas.orgtandfonline.comnih.gov While this compound itself exhibits some preference for certain KRAS mutants over wild-type, it also binds to other RAS isoforms like NRAS and HRAS. opnme.comfrontiersin.orgmedchemexpress.com Future efforts are focused on developing mutant-selective inhibitors that target the SI/II region to achieve greater specificity and potentially reduce off-target effects. tandfonline.comnih.gov
The structural information obtained from complexes of RAS with this compound and other compounds binding to the SI/II pocket is crucial for structure-based drug design aimed at improving potency and selectivity. pnas.orgtandfonline.com The challenge lies in achieving high levels of structural precision to gain selectivity for one RAS isoform or mutant over another within this pocket. tandfonline.com
Computational approaches, such as molecular docking and dynamics simulations, are being employed to identify novel compounds with higher affinity and potentially improved selectivity for specific KRAS mutants compared to reference inhibitors like this compound. mdpi.com This ongoing research aims to leverage the druggability of the SI/II pocket to develop targeted therapies for a wider range of RAS-driven cancers. tandfonline.comnih.gov
Q & A
Q. What is the molecular mechanism of BI-2852 in inhibiting KRAS signaling?
this compound targets the switch I/II (SI/II) pocket of KRAS, a solvent-exposed region between the switch I and II domains. It binds with nanomolar affinity to both GTP- and GDP-bound KRAS, blocking interactions with GEFs (guanine nucleotide exchange factors), GAPs (GTPase-activating proteins), and downstream effectors like RAF. This dual inhibition disrupts MAPK and PI3K-AKT signaling pathways, leading to reduced proliferation in KRAS-mutant cells . Structural studies confirm this compound forms polar interactions with residues Glu37, Ser39, and Asp54, stabilizing a non-productive dimer conformation that prevents effector binding .
Q. How should this compound be stored and handled to ensure experimental reproducibility?
this compound should be stored as a powder at -25°C to -15°C (stable for 3 years) or in solvent at -85°C to -65°C (stable for 2 years). Avoid freeze-thaw cycles, and prepare working solutions in DMSO at concentrations ≤10 mM to prevent precipitation. For cellular assays, use concentrations in the low micromolar range (1–50 µM) based on dose-response studies in NCI-H358 and HCT116 cell lines .
Q. What in vitro assays are validated for evaluating this compound activity?
- NanoBRET™ Intracellular RAS Assay : Measures competitive displacement of a fluorescent tracer by this compound, suitable for pan-RAS inhibition profiling (normalize using BRETMax/DMSO and BRETMin/20 µM this compound controls) .
- RAS-GLISA : Quantifies GTP-bound RAS levels; this compound reduces RAS-GTP by >50% in NCI-H358 cells but shows variable efficacy in HCT116 cells .
- Western Blotting : Assess downstream signaling (e.g., pERK, pAKT). Note: this compound may paradoxically increase pAKT in HCT116 cells at 5 µM .
- Flow Cytometry : Detects PD-L1 surface expression, which increases by 24–51% in this compound-treated cells via STAT3 activation .
Advanced Research Questions
Q. How does this compound induce conflicting signaling outcomes (e.g., pERK suppression vs. pAKT elevation) in different cellular contexts?
In NCI-H358 cells, this compound reduces pERK by 57% and pAKT by 40–80% at 5 µM. However, in HCT116 cells, pERK decreases by 57%, while pAKT increases by 40–80%. This discrepancy may stem from cell-specific feedback mechanisms:
- KRAS Mutation Status : NCI-H358 (KRAS G12C) vs. HCT116 (KRAS G13D) .
- Compensatory Pathways : STAT3 phosphorylation remains elevated (>60%) in HCT116 cells, potentially activating PI3K-AKT independently of KRAS .
- RAS-GTP Dynamics : this compound reduces RAS-GTP in NCI-H358 but not HCT116, suggesting mutation-dependent efficacy .
Q. What structural evidence supports this compound's role in stabilizing non-productive KRAS dimers?
Crystal structures (PDB: 6GJ8, 6ZL5) reveal this compound binds two KRAS molecules at the SI/II pocket, forming a symmetric dimer with rotational symmetry. Each this compound molecule interacts with residues from both KRAS monomers, stabilizing a conformation that sterically hinders effector binding. Size exclusion chromatography and native mass spectrometry confirm dimer formation, which overlaps with the RAF-RBD binding interface .
Q. How does this compound's upregulation of PD-L1 impact combination therapy strategies?
this compound increases PD-L1 surface expression by 24–51% in HCT116 cells via STAT3 phosphorylation, contrasting with MEK/AKT inhibitors that suppress PD-L1. This suggests:
Q. Why is (R)-BI-2852 recommended as a negative control in experimental designs?
(R)-BI-2852, the enantiomer of this compound, lacks KRAS-binding activity due to stereochemical incompatibility with the SI/II pocket. It is used to:
- Rule Off-Target Effects : Compare outcomes between active (S)- and inactive (R)-isomers .
- Validate Assay Specificity : In NanoBRET, (R)-BI-2852 shows no competition with the tracer .
Methodological Recommendations
- Dose Optimization : Perform dose-response curves (0.1–50 µM) across cell lines due to mutation-dependent variability .
- Control Experiments : Include (R)-BI-2852, DMSO vehicle, and KRAS wild-type cells (e.g., BxPC3) to assess selectivity .
- Data Interpretation : Account for paradoxical STAT3/PD-L1 activation when analyzing antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
